molecular formula C20H20N6O4 B2444801 (E)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide CAS No. 1002933-62-1

(E)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2444801
CAS No.: 1002933-62-1
M. Wt: 408.418
InChI Key: YLEKOZBPHYSEDY-JXMROGBWSA-N
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Description

(E)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H20N6O4 and its molecular weight is 408.418. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4/c1-3-4-15-12-19(28)23-20(21-15)25-17(11-13(2)24-25)22-18(27)10-7-14-5-8-16(9-6-14)26(29)30/h5-12H,3-4H2,1-2H3,(H,22,27)(H,21,23,28)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEKOZBPHYSEDY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole moiety linked to a 4-nitrophenyl group and a pyrimidine derivative. The structural formula can be represented as follows:

C23H22N4O3\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit promising anticancer properties. For instance, in vitro assays demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)15.0Cell cycle arrest

Studies have shown that the incorporation of electron-withdrawing groups, such as nitro groups, enhances the anticancer activity of pyrazole derivatives by increasing their lipophilicity and facilitating better cell membrane penetration .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In one study, derivatives with similar structures were tested against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

3. Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. Compounds with similar structural features have shown significant radical scavenging activity, indicating their potential as antioxidants.

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
Compound C75%
Compound D82%

The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Pyrazole Derivatives in Cancer Therapy : A study on pyrazole derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines. The study concluded that structural optimization could yield more potent anticancer agents .
  • Antimicrobial Efficacy : Research focusing on pyrimidine derivatives showed promising results in inhibiting bacterial growth, with some compounds exhibiting better efficacy than existing antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit promising anticancer properties. The compound under discussion has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds exhibited a dose-dependent inhibition of tumor growth in xenograft models, suggesting that (E)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results indicate that it possesses significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mode of action is believed to involve disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes involved in disease processes. Research has shown that this compound can inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial in the metabolism of certain chemotherapeutic agents. By inhibiting DPD, the compound may enhance the efficacy of fluoropyrimidine drugs used in cancer therapy.

Case Study:
In a pharmacological study, it was observed that co-administration of this compound with 5-fluorouracil resulted in increased plasma concentrations of the latter, leading to improved therapeutic outcomes in animal models .

Potential Use in Neurology

Emerging research indicates potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanism may involve antioxidant properties and the modulation of neuroinflammatory pathways.

Data Overview: Neuroprotective Effects

ModelEffect Observed
Neuroinflammation ModelReduced inflammatory cytokines
Oxidative Stress ModelDecreased oxidative stress markers

Chemical Reactions Analysis

Acrylamide Group Reactivity

The acrylamide group undergoes characteristic reactions, leveraging its α,β-unsaturated carbonyl system:

Reaction TypeConditionsOutcomeReferences
Michael Addition Basic conditions (e.g., K₂CO₃)Nucleophilic attack at the β-carbon, forming adducts with amines, thiols, or alcohols
Hydrolysis Acidic or basic aqueous mediaCleavage to yield carboxylic acid and amine derivatives
Polymerization Heat/UV light initiationFormation of polyacrylamide chains via radical mechanisms
  • Computational studies (DFT) suggest the acrylamide’s electrophilicity is enhanced by the electron-withdrawing nitro group, facilitating nucleophilic attacks .

Nitrophenyl Substituent Reactions

The 4-nitrophenyl group participates in redox and substitution reactions:

Reaction TypeConditionsOutcomeReferences
Reduction H₂/Pd-C or NaBH₄Conversion to 4-aminophenyl derivative
Nucleophilic Aromatic Substitution High-temperature base (e.g., NaOH)Replacement of nitro group with nucleophiles (e.g., -OH, -SH)
  • MEP (Molecular Electrostatic Potential) analysis indicates the nitro group is a site for electrophilic interactions, influencing regioselectivity in substitution reactions .

Pyrazole Ring Reactivity

The pyrazole moiety undergoes electrophilic substitution and coordination:

Reaction TypeConditionsOutcomeReferences
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitration at the C4 position of the pyrazole ring
Metal Coordination Transition metal salts (e.g., Cu²⁺)Formation of stable chelates via N-atom coordination
  • The pyrazole’s NH group can act as a hydrogen bond donor, enhancing interactions in catalytic systems.

Dihydropyrimidinone Ring Reactions

The dihydropyrimidinone core exhibits ring-opening and alkylation tendencies:

Reaction TypeConditionsOutcomeReferences
Ring-Opening Strong acids (e.g., HCl)Hydrolysis to form β-ketoamide derivatives
Alkylation Alkyl halides (e.g., CH₃I)O- or N-alkylation at the carbonyl oxygen or NH group
  • The 6-oxo group’s polarity makes it susceptible to nucleophilic attacks, particularly in basic media.

Catalytic and Synthetic Considerations

  • Coupling Agents : EDC/HOBt facilitates amide bond formation during synthesis, as seen in related acrylamide derivatives.

  • Solvent Systems : Methanol-water mixtures optimize yields in cyclization steps, balancing solubility and reactivity .

  • Ligand Effects : Polydentate ligands (e.g., bipyridine) enhance copper-catalyzed reactions, relevant for functionalizing terminal alkynes in derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide?

  • The synthesis typically involves multi-step pathways, starting with precursor assembly of the pyrimidinone and pyrazole moieties, followed by acrylamide coupling. Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C for cyclization steps (e.g., pyrazole formation) .
  • Solvent selection : Polar aprotic solvents like DMF or ethanol improve solubility and reaction efficiency .
  • Catalysts : Bases such as NaH or Et3N facilitate acrylamide bond formation .
    • Progress monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • X-ray crystallography (via SHELX programs) is the gold standard for resolving complex heterocyclic structures, particularly for verifying stereochemistry and bond angles .
  • Spectroscopic validation :

  • <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton environments and carbon frameworks (e.g., nitrophenyl aromatic signals at δ 7.5–8.5 ppm) .
  • HRMS for molecular ion verification .

Q. What purification techniques are most effective for isolating high-purity samples of this compound?

  • Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is standard for removing unreacted precursors .
  • Recrystallization from ethanol or acetonitrile improves crystallinity and purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking (using AutoDock Vina or Schrödinger Suite) models interactions with enzymes or receptors, such as kinase binding pockets .
  • MD simulations assess stability of ligand-target complexes under physiological conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Cross-validation : Combine <sup>1</sup>H-<sup>15</sup>N HMBC NMR to confirm nitrophenyl and acrylamide linkages .
  • Single-crystal XRD (via SHELXL) resolves ambiguities in NOE or IR data, especially for tautomeric forms of the dihydropyrimidinone ring .
  • Isotopic labeling (e.g., <sup>13</sup>C-enriched samples) clarifies ambiguous carbon environments .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Derivatization : Modify substituents (e.g., replacing 4-nitro with 4-cyano on the phenyl ring) to assess impact on potency .
  • In vitro assays : Measure IC50 values against target proteins (e.g., kinases) using fluorescence polarization or SPR .
  • Pharmacophore mapping identifies critical functional groups (e.g., acrylamide’s α,β-unsaturated carbonyl for covalent binding) .

Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?

  • DoE (Design of Experiments) : Optimize variables (e.g., reagent stoichiometry, temperature) using response surface methodology .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., nitration or acrylamide coupling) .
  • In-line analytics (PAT tools like FTIR probes) monitor real-time reaction progress .

Data Analysis and Technical Challenges

Q. How are stability and degradation profiles of this compound analyzed under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions .
  • HPLC-MS identifies degradation products (e.g., hydrolysis of the acrylamide bond) .
  • Kinetic modeling predicts shelf-life using Arrhenius equations .

Q. What methods validate the compound’s selectivity in biological assays to avoid off-target effects?

  • Panel screening : Test against related protein isoforms (e.g., kinase family members) to assess specificity .
  • Cellular thermal shift assays (CETSA) confirm target engagement in complex biological matrices .
  • CRISPR knockouts validate phenotypic effects in cell models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.